molecular formula C15H20N2O4S B2839923 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 899747-68-3

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2839923
CAS No.: 899747-68-3
M. Wt: 324.4
InChI Key: KWPUBUJIJKTUFG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H20N2O4S and its molecular weight is 324.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research into the structural and anticancer properties of sulfonamide derivatives has led to the synthesis of compounds with potential anticancer activities. For example, Zhang, Shi-jie, Hu, Wei-Xiao (2010) unexpectedly synthesized a novel compound through an aminohalogenation reaction, highlighting its potential in anticancer applications due to its unique crystal structure and physical properties Zhang, Shi-jie, Hu, Wei-Xiao (2010).

Anti-HIV and Antifungal Activities

A study by M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad (2007) described the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, demonstrating significant in vitro anti-HIV and antifungal activities. This research exemplifies the therapeutic potential of sulfonamide derivatives in treating infectious diseases M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad (2007).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promise for photodynamic therapy (PDT) in cancer treatment. M. Pişkin, E. Canpolat, Ö. Öztürk (2020) synthesized and characterized compounds exhibiting high singlet oxygen quantum yields, indicating their suitability as Type II photosensitizers for PDT M. Pişkin, E. Canpolat, Ö. Öztürk (2020).

Alzheimer’s Disease Therapeutics

A novel series of sulfonamides derived from 4-methoxyphenethylamine was synthesized and evaluated for their acetylcholinesterase inhibitory activity, showing potential as therapeutic agents for Alzheimer’s disease. The study by M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo (2018) indicates that these compounds could serve as lead structures in the development of more potent inhibitors M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo (2018).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-17(2)14(15-5-4-10-21-15)11-16-22(18,19)13-8-6-12(20-3)7-9-13/h4-10,14,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPUBUJIJKTUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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